Physicochemical Property Landscape: Computed LogP, Rotatable Bonds, and H-Bond Profile of 1105206-09-4 vs. Core Quinazolinone Scaffold
Compound 1105206-09-4 displays a computed XLogP3 of 3.0, a single hydrogen bond donor (the amide NH), five hydrogen bond acceptors (the nitro group oxygens, amide carbonyl, and quinazolinone carbonyl), and four rotatable bonds [1]. These values place it in a moderately lipophilic region of drug-like chemical space. By comparison, the unsubstituted 3,4-dihydroquinazolin-4-one core has an XLogP of approximately 1.1 and lacks the extended aromatic substituents that confer the higher lipophilicity and potential for π-stacking interactions seen in 1105206-09-4 [2]. This shift of nearly 2 log units in computed lipophilicity is a class-level inference that may translate into differential membrane permeability and plasma protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 (PubChem computed value) |
| Comparator Or Baseline | ~1.1 (unsubstituted 3,4-dihydroquinazolin-4-one core) |
| Quantified Difference | ΔXLogP ≈ +1.9 (target compound is ~80-fold more lipophilic based on logP difference) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
The higher computed lipophilicity of 1105206-09-4 relative to the unsubstituted core suggests distinct partitioning behavior, which may be advantageous or disadvantageous depending on the intended assay system (e.g., cell permeability vs. aqueous solubility).
- [1] PubChem Compound Summary for CID 30867380. Computed Properties section. NCBI (2026). View Source
- [2] PubChem Compound Summary for 3,4-dihydroquinazolin-4-one (CID 75048). Computed XLogP3 = 1.1. NCBI (2026). View Source
